MenA-IN-2
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Overview
Description
MenA-IN-2 is a chemical compound known for its inhibitory effects on 1,4-dihydroxy-2-naphthoate prenyltransferase (MenA)This compound has shown significant potential in inhibiting the growth of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MenA-IN-2 involves multiple steps, starting with the preparation of 1,4-dihydroxy-2-naphthoate. This compound is then subjected to prenylation using isoprenyl diphosphate under specific conditions. The reaction typically requires the presence of a divalent cation such as magnesium for optimal activity and is carried out at a pH of 8.5 .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified using techniques such as crystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: MenA-IN-2 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The compound can also undergo reduction reactions, although these are less common.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium bismuthate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones, while substitution reactions can yield a variety of substituted naphthoates .
Scientific Research Applications
MenA-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the biosynthesis of menaquinone and the role of MenA in this process.
Biology: Investigated for its potential to inhibit the growth of Mycobacterium tuberculosis and other bacteria.
Medicine: Explored as a potential therapeutic agent for the treatment of tuberculosis.
Industry: Utilized in the development of new antibiotics and other antimicrobial agents
Mechanism of Action
MenA-IN-2 exerts its effects by inhibiting the enzyme 1,4-dihydroxy-2-naphthoate prenyltransferase (MenA). This enzyme is responsible for the prenylation of 1,4-dihydroxy-2-naphthoate, a critical step in the biosynthesis of menaquinone. By inhibiting MenA, this compound disrupts the production of menaquinone, thereby impairing the electron transport chain in bacteria and inhibiting their growth .
Comparison with Similar Compounds
MenA-IN-1: Another inhibitor of MenA with a similar structure but different potency and selectivity.
Ro 48-8071: A compound known to inhibit MenA through a different mechanism
Uniqueness: MenA-IN-2 is unique in its high potency and selectivity for MenA, making it a valuable tool for studying the biosynthesis of menaquinone and developing new antimicrobial agents. Its ability to inhibit the growth of Mycobacterium tuberculosis at low concentrations sets it apart from other similar compounds .
Properties
Molecular Formula |
C23H31ClN2O |
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Molecular Weight |
387.0 g/mol |
IUPAC Name |
4-[[4-[(4-chlorophenoxy)methyl]piperidin-1-yl]methyl]-N-methyl-N-propylaniline |
InChI |
InChI=1S/C23H31ClN2O/c1-3-14-25(2)22-8-4-19(5-9-22)17-26-15-12-20(13-16-26)18-27-23-10-6-21(24)7-11-23/h4-11,20H,3,12-18H2,1-2H3 |
InChI Key |
IELKIDMEJICGCF-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(C)C1=CC=C(C=C1)CN2CCC(CC2)COC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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